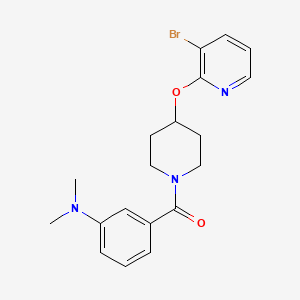
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is an aromatic carboxylic acid and a pyridinemonocarboxylic acid . It has a molecular formula of C19H22BrN3O2 and a molecular weight of 404.308.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formulaC19H22BrN3O2. It contains a bromopyridinyl group attached to a piperidinyl group via an oxygen atom, and a dimethylamino phenyl group attached to the piperidinyl group via a methanone group.
Aplicaciones Científicas De Investigación
Material Science and Physical Chemistry
Studies have focused on the synthesis, characterization, and application of related compounds in material science. For instance, compounds with piperidinyl and phenyl groups have been examined for their thermal properties, structural stability, and potential in creating new materials with specific optical and electronic properties. The thermal and structural studies of substituted piperidinyl-phenyl methanones demonstrate their stability and potential utility in designing materials with desired physical properties (Karthik et al., 2021).
Organic Synthesis and Chemical Interactions
Research in organic synthesis explores the creation and functionalization of piperidine-based frameworks. Compounds structurally related to the queried chemical have been synthesized to study their crystal structure and intermolecular interactions. Such studies are foundational in developing new synthetic methodologies that could be applied in creating diverse chemical entities for various applications, including pharmaceuticals (Revathi et al., 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, analogs and derivatives of the specified compound have been synthesized and tested for their biological activities. For example, piperidine-containing compounds have been evaluated for their antimicrobial properties, showcasing the potential of such structures in developing new therapeutic agents (Mallesha & Mohana, 2014). Additionally, the synthesis and study of piperidine derivatives have implications in neuroprotective drug discovery, indicating their potential utility in addressing neurological disorders (Zhong et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-22(2)15-6-3-5-14(13-15)19(24)23-11-8-16(9-12-23)25-18-17(20)7-4-10-21-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVRIAVSOLSNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

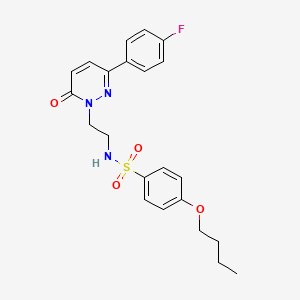


![3,4-diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986153.png)
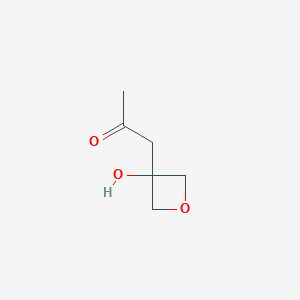
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986155.png)
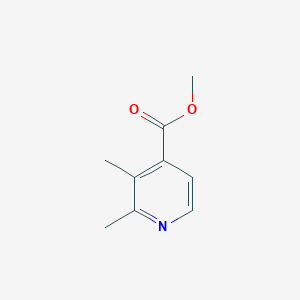
![methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2986157.png)
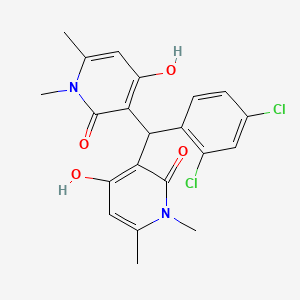
![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2986161.png)


![N-(3,5-dimethylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2986166.png)
![11-Methyl-13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2986167.png)